2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
This compound features a 1H-imidazole core substituted at position 5 with a 3-nitrophenyl group and at position 1 with a 3-(trifluoromethyl)phenyl moiety. A thioether linkage connects the imidazole’s sulfur atom to a 1-(pyrrolidin-1-yl)ethanone group. Key structural attributes include:
- Electron-withdrawing substituents: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilicity and metabolic stability .
- Pyrrolidine substituent: A saturated nitrogen heterocycle that may influence solubility and pharmacokinetics.
Molecular Formula: C₂₂H₁₈F₃N₄O₃S
Molecular Weight: ~496.46 g/mol (calculated).
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3S/c23-22(24,25)16-6-4-7-17(12-16)28-19(15-5-3-8-18(11-15)29(31)32)13-26-21(28)33-14-20(30)27-9-1-2-10-27/h3-8,11-13H,1-2,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIALAKBPWESIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information regarding its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a unique combination of functional groups, including imidazole, thioether, and pyrrolidine moieties, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The nitro group present in the compound is known to participate in redox reactions that can lead to the generation of reactive nitrogen species, which are toxic to bacterial cells. For example, a review highlighted that nitroimidazole compounds can inhibit DNA synthesis in anaerobic bacteria, leading to cell death through DNA strand breaks .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Metronidazole | Nitroimidazole | Broad-spectrum against anaerobes | |
| 5-Nitroimidazole Derivatives | Various | Effective against Gram-positive and Gram-negative bacteria |
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to interact with various cellular targets. Imidazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The trifluoromethyl group may enhance lipophilicity, facilitating cellular uptake and interaction with biological targets.
Case Study:
A study on 1,3,4-oxadiazole derivatives demonstrated their effectiveness as anticancer agents by targeting telomerase activity and inhibiting cancer cell proliferation . Similar mechanisms may be expected from the compound due to its structural similarities.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the nitrophenyl and trifluoromethyl groups likely enhances its bioactivity through increased electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes.
Key Findings:
- Nitro Group: Essential for antimicrobial activity; involved in redox reactions.
- Trifluoromethyl Group: Increases lipophilicity and may enhance cellular uptake.
- Pyrrolidine Moiety: May contribute to binding affinity with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Triazole Derivatives ()
The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone replaces the imidazole core with a 1,2,4-triazole. Key differences include:
- Substituents : Phenylsulfonyl and difluorophenyl groups (electron-withdrawing, similar to nitro/CF₃).
- Linkage: Retains the thioether-ethanone motif but lacks the pyrrolidine group.
Oxadiazole Derivatives ()
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one features a 1,3,4-oxadiazole core. Differences include:
- Substituents : Methyl and phenyl groups (less electron-withdrawing than nitro/CF₃).
Substituent Variations in Imidazole Derivatives
2,4,5-Triphenyl-1H-Imidazole Derivatives ()
Compounds like 6d (R = -NC₅H₁₀, molecular weight 421.53 g/mol) share the imidazole core but differ in substitution:
- Substituents : Triphenyl groups at positions 2,4,5 (vs. nitro and CF₃ in the target compound).
- Ethanone Linkage: Attached via nitrogen (N-alkylation) rather than sulfur (thioether).
- Bioactivity : Reported anti-inflammatory and antimicrobial activities, suggesting that substitution patterns critically influence biological targeting .
Trifluoromethylphenyl-Imidazole Derivatives (Evidences 6–7)
Examples like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (Example 74, ) highlight:
Functional Group Comparisons
Thioether vs. N-Alkylated Ethanone
- Thioether Linkage (Target Compound): Increases resistance to enzymatic cleavage compared to ester or amide bonds.
- N-Alkylated Ethanone (): May improve solubility but reduce stability in acidic environments .
Pyrrolidine vs. Other Nitrogen Heterocycles
Data Table: Key Physicochemical Properties
Research Findings and Implications
- Electron-Withdrawing Groups : The nitro and CF₃ groups in the target compound likely enhance binding to hydrophobic pockets in biological targets, similar to antimicrobial agents in .
- Thioether Stability : Compared to N-alkylated analogs, the thioether linkage may prolong half-life in vivo, as seen in triazole derivatives () .
- Pyrrolidine Role : The pyrrolidine group could mimic natural substrates in enzyme-binding sites, a strategy observed in kinase inhibitors () .
Q & A
Q. What synthetic strategies optimize the yield of this compound?
Stepwise imidazole ring formation via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical. Optimal conditions include temperatures of 60–80°C, DMF as solvent, and 12–18 hours under inert atmosphere. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >90% purity. Monitor intermediates using TLC .
Q. Which analytical techniques confirm structural integrity?
- ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ 120–125 ppm for ¹³C).
- FT-IR : Confirm S-C=O stretch at ~1680 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹.
- HPLC : Achieve >95% purity using a C18 column (acetonitrile/water mobile phase).
- HRMS : Verify molecular ion [M+H]⁺ at m/z 528.09 .
Q. How to troubleshoot low yields during the final coupling reaction?
Ensure anhydrous conditions (use molecular sieves) and optimize coupling agents (e.g., 1.2 eq HATU vs. EDCI). Test solvents like THF or DCM for better solubility. Monitor progress via TLC at 2-hour intervals. If side products dominate, reduce reaction temperature to 40°C .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data between enzymatic and cell-based assays?
Validate assay conditions by:
- Adjusting pH (7.4 vs. lysosomal 5.0) and co-factor concentrations (e.g., Mg²⁺ for kinases).
- Using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for enzymatic inhibition).
- Assessing cellular permeability via logP measurements (aim for 2.5–3.5) or Caco-2 assays .
Q. What computational methods predict kinase-binding modes?
- Molecular docking : Use AutoDock Vina with EGFR kinase (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with pyrrolidine).
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
- MM-PBSA : Calculate binding free energies (−40 to −50 kcal/mol indicates strong inhibition) .
Q. How to design SAR studies for metabolic stability?
- Replace pyrrolidine with azetidine (reduced CYP450 metabolism) or introduce fluorine at the 4-position of the phenyl ring.
- Evaluate stability using liver microsomes (human/rat) and LC-MS/MS metabolite identification. Prioritize derivatives with t₁/₂ > 60 minutes .
Q. What in vivo models evaluate anti-inflammatory efficacy?
- LPS-induced endotoxemia (mice) : Measure serum TNF-α (ELISA) after 10 mg/kg IV dosing.
- Collagen-induced arthritis (rats) : Assess paw swelling reduction over 21 days (50 mg/kg oral). Validate via histopathology (synovial inflammation scoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
